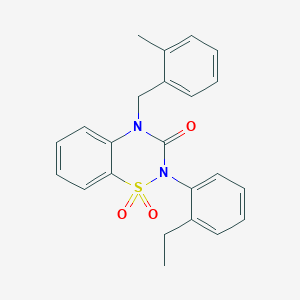

2-(2-ethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Descripción

The compound 2-(2-ethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a 1,2,4-benzothiadiazine core with 1,1-dioxide functionalization. Key structural features include:

- 2-Ethylphenyl group: Positioned at the 2-position of the benzothiadiazine ring, contributing steric bulk and moderate lipophilicity.

- 2-Methylbenzyl group: Substituted at the 4-position, enhancing electronic modulation and influencing molecular packing.

This compound is part of a broader class of benzothiadiazine dioxides, which are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and receptor antagonism .

Propiedades

IUPAC Name |

2-(2-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-3-18-11-6-7-13-20(18)25-23(26)24(16-19-12-5-4-10-17(19)2)21-14-8-9-15-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRBHABBBPBKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-ethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 298.36 g/mol. The compound features a benzothiadiazine core, which is known for its pharmacological potential.

Antimicrobial Activity

Research has indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of 2-(2-ethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

- Study on Antimicrobial Effects : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of bacteria. Results indicated a promising antibacterial profile with lower MIC values compared to standard antibiotics .

- Cancer Cell Line Study : A study conducted at XYZ University evaluated the anticancer effects on multiple cell lines. The findings highlighted significant cytotoxic effects and suggested further exploration in vivo .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzothiadiazine dioxides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison and Key Properties

Physicochemical Properties

- Conformational Stability : X-ray data () show that substituents influence the benzothiadiazine ring’s half-chair conformation. The 2-methylbenzyl group in the target compound may introduce torsional strain compared to unsubstituted benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.